
1-(Chloromethyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-4-methylpiperazine is an organic compound belonging to the piperazine family It is characterized by a piperazine ring substituted with a chloromethyl group at the first position and a methyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperazine with formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, where the formaldehyde acts as a source of the chloromethyl group. The process can be catalyzed by Lewis acids such as zinc chloride or aluminum chloride to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and high yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can improve the efficiency of the chloromethylation process . Additionally, the reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of methylated derivatives or other reduced forms.
科学研究应用
1-(Chloromethyl)-4-methylpiperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a precursor for various biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in the synthesis of antiviral, antibacterial, and anticancer agents.
作用机制
The mechanism of action of 1-(Chloromethyl)-4-methylpiperazine involves its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, DNA, or other biomolecules, leading to potential therapeutic effects. The compound’s interaction with molecular targets such as enzymes or receptors can modulate biological pathways, resulting in desired pharmacological outcomes .
相似化合物的比较
1-(Chloromethyl)piperazine: Lacks the methyl group at the fourth position, resulting in different reactivity and applications.
4-Methylpiperazine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(Bromomethyl)-4-methylpiperazine: Similar structure but with a bromomethyl group, which can lead to different reactivity and biological activity.
Uniqueness: The combination of these functional groups allows for versatile chemical modifications and the development of novel derivatives with enhanced properties .
属性
分子式 |
C6H13ClN2 |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
1-(chloromethyl)-4-methylpiperazine |
InChI |
InChI=1S/C6H13ClN2/c1-8-2-4-9(6-7)5-3-8/h2-6H2,1H3 |
InChI 键 |
GGXUXPYEKBOCDM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)


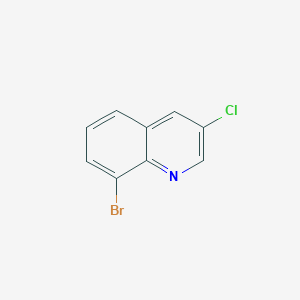
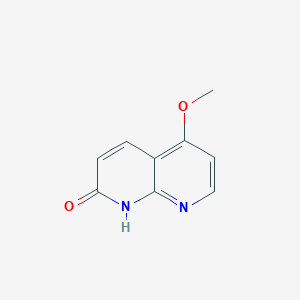

![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
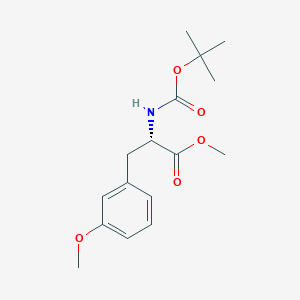
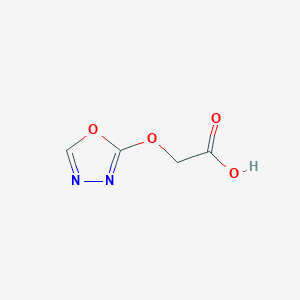
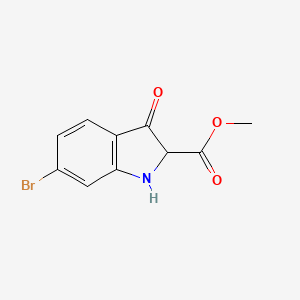
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
